molecular formula C24H26N4O2 B6541488 3-{2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl}-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 1058226-48-4

3-{2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl}-6-phenyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6541488
CAS No.: 1058226-48-4
M. Wt: 402.5 g/mol
InChI Key: PDNPDGBRLCHZIE-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydropyrimidin-4-one core substituted with a phenyl group at position 6 and a 2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl moiety at position 2. The piperazine ring is further modified with a 2-phenylethyl group, which may enhance lipophilicity and receptor-binding affinity compared to simpler analogs. Its structural complexity aligns with compounds known to interact with central nervous system targets or enzymes involved in inflammation and cancer .

Properties

IUPAC Name

3-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]-6-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c29-23-17-22(21-9-5-2-6-10-21)25-19-28(23)18-24(30)27-15-13-26(14-16-27)12-11-20-7-3-1-4-8-20/h1-10,17,19H,11-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNPDGBRLCHZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl}-6-phenyl-3,4-dihydropyrimidin-4-one is a derivative of dihydropyrimidinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes a piperazine moiety and a dihydropyrimidinone core. The molecular formula is C20H24N4O2C_{20}H_{24}N_4O_2, with a molecular weight of 352.43 g/mol. The presence of the piperazine ring is significant for its biological interactions, particularly in modulating receptor activity.

Biological Activity Overview

Research indicates that compounds within the dihydropyrimidinone family exhibit various biological activities, including:

  • Antimicrobial Activity : Dihydropyrimidinones have shown promising results against various bacterial strains, including resistant strains like MRSA. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents. The activity is often linked to the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

A study conducted on related dihydropyrimidinones indicated strong bactericidal effects against Gram-positive bacteria, particularly Staphylococcus spp. This activity is attributed to the structural features that enhance interaction with bacterial enzymes involved in cell wall synthesis .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The cytotoxic effects are dose-dependent and involve mechanisms such as apoptosis induction and inhibition of cell proliferation.

Cell Line IC50 (µM)
MCF-710.5
A54912.3
HCT1169.8

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Modulation : The piperazine moiety may interact with various neurotransmitter receptors, potentially influencing neurological pathways.
  • Apoptosis Induction : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors and activation of caspases in cancer cells.
  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in several cancer cell lines, thereby inhibiting proliferation.

Case Studies

Several case studies highlight the efficacy of dihydropyrimidinones in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections caused by resistant bacteria showed significant improvement in symptoms when treated with a dihydropyrimidinone derivative similar to the compound .
  • Case Study on Cancer Treatment : In a preclinical model using xenografts of human breast cancer cells, administration of the compound resulted in reduced tumor growth compared to control groups.

Comparison with Similar Compounds

Key Analogs and Substituent Effects:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Biological Activity Evidence ID
3-{2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl}-6-phenyl-3,4-dihydropyrimidin-4-one C24H25N4O2 Piperazine: 2-phenylethyl; Dihydropyrimidinone: phenyl 401.5 Not explicitly reported (potential CNS/anticancer) -
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one C22H21ClN4O2 Piperazine: 2-chlorophenyl 408.9 Not reported, but chlorophenyl analogs often show enhanced receptor affinity
6-(4-methoxyphenyl)-3-{2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one C24H26N4O4 Piperazine: 4-hydroxyphenyl; Dihydropyrimidinone: 4-methoxyphenyl 434.5 Antimicrobial (hypothesized)
3-{2-oxo-2-[4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl]ethyl}-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one C20H18F3N5O2S Piperazine: trifluoromethylpyridinyl; Dihydropyrimidinone: thiophenyl 449.4 Not reported; trifluoromethyl groups may improve metabolic stability

Substituent Impact Analysis:

  • 2-Chlorophenyl (): Introduces electron-withdrawing Cl, improving receptor-binding affinity (common in antipsychotic agents) . 4-Hydroxyphenyl (): Enhances solubility via polar -OH but may reduce membrane permeability.
  • Dihydropyrimidinone Modifications: Phenyl vs. 4-Methoxyphenyl: Methoxy groups (-OCH3) increase solubility but may reduce potency due to steric effects . Thiophenyl (): Sulfur-containing groups can alter electronic properties and metabolic pathways.

Physicochemical Properties

  • Lipophilicity :
    • The main compound’s 2-phenylethyl group increases logP compared to hydroxylated analogs, favoring CNS penetration.
    • Trifluoromethylpyridinyl substitution () balances lipophilicity and metabolic stability .
  • Solubility :
    • Methoxy and hydroxyl groups () improve aqueous solubility but may require formulation optimization for bioavailability .

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